Physicochemical Property Shift: Boc Protection Abolishes H-Bond Donation and Increases Lipophilicity by 1.3 Log Units Compared to Free Amine ODTAC
The N-Boc group fundamentally alters the physicochemical profile of the [12]aneNS2O macrocycle. The Boc-protected compound (tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate) exhibits an XLogP3 of 2.0, zero hydrogen bond donors (HBD = 0), and a topological polar surface area (TPSA) of 89.4 Ų [1]. In comparison, the parent free amine 1-oxa-4,10-dithia-7-azacyclododecane (ODTAC) has an XLogP3 of 0.7, one hydrogen bond donor (HBD = 1), and a TPSA of 71.9 Ų [2]. This represents a 1.3 log unit increase in lipophilicity and the complete elimination of H-bond donor capacity, which directly impacts solubility, passive membrane permeability, and chromatographic behavior.
| Evidence Dimension | Computed XLogP3, Hydrogen Bond Donor Count, Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; HBD = 0; TPSA = 89.4 Ų |
| Comparator Or Baseline | Parent free amine (1-oxa-4,10-dithia-7-azacyclododecane, ODTAC): XLogP3 = 0.7; HBD = 1; TPSA = 71.9 Ų |
| Quantified Difference | Δ XLogP3 = +1.3 (2.85-fold increase in logP); Δ HBD = -1; Δ TPSA = +17.5 Ų |
| Conditions | Computational prediction: PubChem XLogP3 3.0 algorithm; Cactvs TPSA |
Why This Matters
For procurement decisions in medicinal chemistry or sensor development, the higher logP and absence of an H-bond donor make the Boc compound more suitable for organic-phase reactions, silica gel chromatography, and lipid membrane permeation studies where the polar free amine would be problematic.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 122199369, tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate. Retrieved May 3, 2026. View Source
- [2] CPRiL Compound Card for 1-Oxa-4,10-dithia-7-azacyclododecane (ODTAC), University of Freiburg. Retrieved May 3, 2026. View Source
